

Introduction: The Indazole Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 7-Methyl-6-nitro-1H-indazole

Cat. No.: B1465185

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The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry.^[1] Its structural resemblance to purine has made it a "privileged scaffold," capable of interacting with a wide range of biological targets. The introduction of substituents, such as methyl and nitro groups, onto the indazole core profoundly modulates the molecule's physicochemical properties, including its electron density, lipophilicity, and hydrogen bonding capacity. These modifications are critical for tuning the compound's pharmacokinetic and pharmacodynamic profile.

The nitro group, a strong electron-withdrawing group, can serve as a key hydrogen bond acceptor and is often a precursor to an amino group, which provides a reactive handle for further molecular elaboration.^[2] The methyl group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability. This guide provides an in-depth look at the synthesis, characterization, applications, and safety considerations for key methyl-nitro-1H-indazole derivatives, offering valuable insights for researchers in drug development.

Physicochemical Properties and Identification

Accurate identification is the foundation of all chemical research. The Chemical Abstracts Service (CAS) number is a unique identifier for a specific chemical substance. Below is a summary of properties for several key nitro-indazole derivatives.

Property	3-Methyl-6-nitro-1H-indazole	6-Nitro-1H-indazole	7-Nitro-1H-indazole
CAS Number	6494-19-5[3]	7597-18-4[4][5]	2942-42-9[6][7]
Molecular Formula	C ₈ H ₇ N ₃ O ₂ [3]	C ₇ H ₅ N ₃ O ₂ [4]	C ₇ H ₅ N ₃ O ₂ [7]
Molecular Weight	177.16 g/mol [3][8]	163.13 g/mol [4]	163.13 g/mol [7]
Appearance	Solid powder[8]	Solid	Not specified
Melting Point	187-188 °C[8]	Not specified	Not specified
IUPAC Name	3-methyl-6-nitro-1H-indazole[3]	6-nitro-1H-indazole[4][9]	7-nitro-1H-indazole[7]

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be achieved through various routes. A common and effective method for introducing a nitro group is through electrophilic aromatic substitution using a nitrating agent. The following protocol details a representative synthesis of 3-Methyl-6-nitro-1H-indazole by the direct nitration of 3-methylindazole.[10]

Detailed Experimental Protocol: Nitration of 3-Methylindazole

Disclaimer: This protocol involves highly corrosive and hazardous materials. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[10]

Materials:

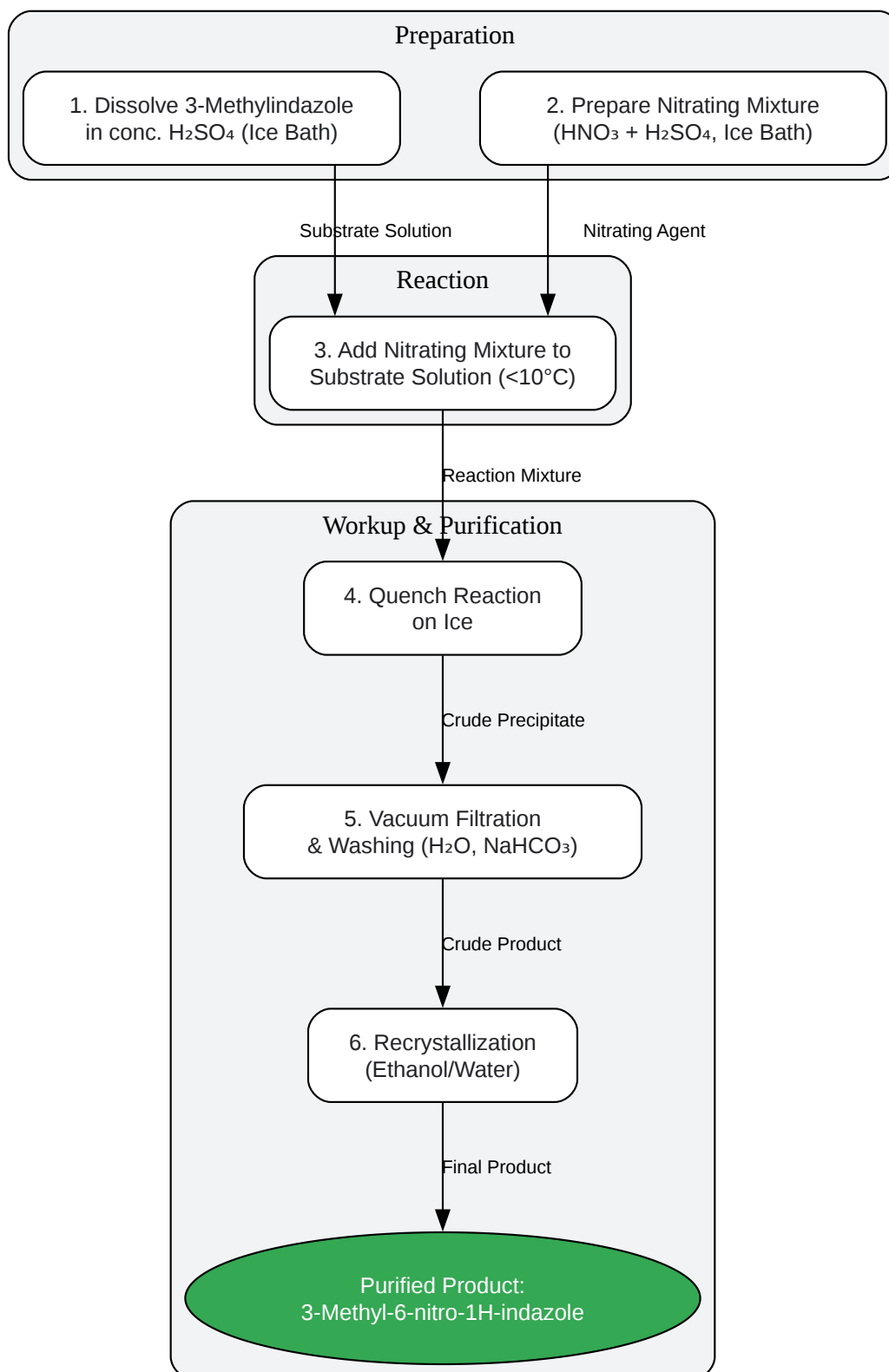
- 3-Methylindazole
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 70%)
- Ice

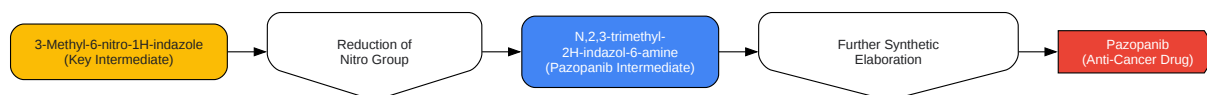
- Deionized Water
- Sodium Bicarbonate (NaHCO_3) solution (dilute)
- Ethanol

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid. This step is exothermic and must be performed in an ice-water bath to maintain a low temperature.^[10] The sulfuric acid serves to protonate the indazole, making it soluble and activating the ring system for nitration.
- **Preparation of Nitrating Mixture:** In a separate flask cooled in an ice-water bath, cautiously and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species.
- **Nitration Reaction:** Slowly add the prepared nitrating mixture dropwise to the solution of 3-methylindazole while vigorously stirring and maintaining the temperature below 10°C . The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety.^[10]
- **Reaction Quenching & Precipitation:** Once the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure completion. Then, very slowly and carefully pour the reaction mixture over a large volume of crushed ice. This quenches the reaction and precipitates the crude 3-methyl-6-nitro-1H-indazole product, which is less soluble in the aqueous medium.^[10]
- **Isolation and Neutralization:** Collect the solid precipitate via vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual acids. A subsequent wash with a dilute sodium bicarbonate solution can be performed to neutralize any remaining acid, followed by a final wash with cold water.^[10]
- **Purification:** The crude product is purified by recrystallization, typically from an ethanol/water mixture, to yield the final, purified 3-methyl-6-nitro-1H-indazole.^[10]

Synthesis Workflow Diagram





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Caption: Synthetic pathway from a key intermediate to the drug Pazopanib.

Safety and Handling

Working with nitroaromatic compounds requires strict adherence to safety protocols. The information below is a summary based on available Safety Data Sheets (SDS) for related compounds.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [6][11][12] All handling should be performed in a well-ventilated area or a chemical fume hood. [12][13] * **Handling:** Avoid contact with skin, eyes, and clothing. [11][12] Do not breathe dust. [6][13] Wash hands thoroughly after handling. [6][13] * **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container. [6] Keep away from heat and sources of ignition. [6] * **Hazards:** Nitro-indazole derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. [11] They may cause skin and eye irritation. [11][14] Some nitroaromatic compounds are suspected of having long-term health effects, and appropriate precautions should always be taken. [11] * **Spills:** In case of a spill, avoid generating dust. [13] Clean up spills immediately using dry clean-up procedures and place the material in a sealed container for disposal. [13]

Conclusion

While the specific isomer **7-Methyl-6-nitro-1H-indazole** remains elusive in the current body of scientific literature, the broader class of methyl-nitro-1H-indazoles represents a family of compounds with immense value to the scientific community. Their utility as versatile synthetic intermediates, particularly in the development of targeted cancer therapies like Pazopanib, is well-established. Furthermore, the direct biological activities of compounds like 7-nitroindazole underscore the potential for this scaffold in discovering new therapeutic agents. The synthetic

protocols, characterization data, and safety guidelines presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules.

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